2-Aminocyclohexanecarbaldehyde
Description
2-Aminocyclohexanecarbaldehyde (CAS: N/A; molecular formula: C₇H₁₁NO) is an alicyclic compound featuring a cyclohexane backbone substituted with an amino (-NH₂) group and a formyl (-CHO) group at the 2-position. Its structure confers unique conformational flexibility due to the cyclohexane ring’s chair-boat interconversion, influencing reactivity and interactions in synthetic applications. The compound is of interest in organic synthesis, particularly as a chiral building block for pharmaceuticals and asymmetric catalysis. However, its instability under basic or oxidative conditions limits its direct use, necessitating protective strategies for the aldehyde and amino groups during reactions .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-aminocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h5-7H,1-4,8H2 |
InChI Key |
UJFRWJGOZPIOLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminocyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the reduction of 2-nitrocyclohexanecarbaldehyde using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclohexanone with ammonia or a primary amine, followed by oxidation to form the aldehyde group .
Industrial Production Methods
Industrial production of 2-Aminocyclohexanecarbaldehyde typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, anhydrides, and other electrophiles.
Major Products Formed
Oxidation: 2-Aminocyclohexanecarboxylic acid.
Reduction: 2-Aminocyclohexanemethanol.
Substitution: Various amides, imines, and other derivatives depending on the reagents used.
Scientific Research Applications
2-Aminocyclohexanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Aminocyclohexanecarbaldehyde involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Aminocycloclohexanecarbaldehyde with three analogs: 1-Aminocyclohexanecarbaldehyde, 2-Aminocyclopentanecarbaldehyde, and 2-Aminobenzaldehyde. Key differences in ring size, substituent positioning, and electronic effects are highlighted.
Table 1: Comparative Properties of 2-Aminocyclohexanecarbaldehyde and Analogous Compounds
| Compound | Molecular Weight (g/mol) | Ring Size | Substituent Position | Melting Point (°C) | Solubility (Polar Solvents) | Primary Applications |
|---|---|---|---|---|---|---|
| 2-Aminocyclohexanecarbaldehyde | 141.17 | 6-membered | 2-position | Not reported | Moderate | Chiral intermediates, ligands |
| 1-Aminocyclohexanecarbaldehyde | 141.17 | 6-membered | 1-position | ~80–85 | Low | Limited synthetic utility |
| 2-Aminocyclopentanecarbaldehyde | 127.15 | 5-membered | 2-position | Not reported | High | Bioactive molecule synthesis |
| 2-Aminobenzaldehyde | 121.14 | Aromatic | 2-position | 40–42 | High | Dyes, coordination chemistry |
Ring Size and Conformational Effects
- 6-membered vs. 5-membered rings: The cyclohexane ring in 2-Aminocyclohexanecarbaldehyde adopts a chair conformation, reducing steric strain compared to the puckered cyclopentane ring in 2-Aminocyclopentanecarbaldehyde. This enhances stability but reduces reactivity in ring-opening reactions .
- Aromatic vs. alicyclic systems: 2-Aminobenzaldehyde’s planar aromatic ring enables π-π stacking and resonance stabilization of the aldehyde group, increasing its electrophilicity relative to the alicyclic analog.
Substituent Positioning
- 1-Amino vs. 2-Amino substitution: The 1-position isomer (1-Aminocyclohexanecarbaldehyde) exhibits steric hindrance between the amino and aldehyde groups, reducing its utility in nucleophilic additions. In contrast, the 2-position isomer allows for better spatial separation, facilitating reactions such as reductive amination .
Electronic and Solubility Profiles
- Electron-withdrawing effects: The aromatic ring in 2-Aminobenzaldehyde delocalizes the aldehyde’s electron density, making it more reactive toward nucleophiles than its alicyclic counterpart.
- Solubility: 2-Aminocyclopentanecarbaldehyde’s smaller ring and reduced hydrophobicity improve solubility in polar solvents like ethanol or water, whereas the cyclohexane derivative requires aprotic solvents (e.g., DMF) for dissolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
